molecular formula C11H22N2O3 B13597319 Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate

Cat. No.: B13597319
M. Wt: 230.30 g/mol
InChI Key: ZUZJZHXXOUTUDP-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:

    Starting Materials: Piperidine, ethyl chloroformate, and 3-aminopropanol.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts and Reagents: Commonly used catalysts include triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems ensures consistent quality and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-1-piperidinecarboxylate
  • Ethyl 4-oxo-1-piperidinecarboxylate
  • 1-Benzyl-4-piperidone

Uniqueness

Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminopropoxy group allows for unique interactions and reactivity compared to other piperidine derivatives.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-2-15-11(14)13-7-4-10(5-8-13)16-9-3-6-12/h10H,2-9,12H2,1H3

InChI Key

ZUZJZHXXOUTUDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)OCCCN

Origin of Product

United States

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